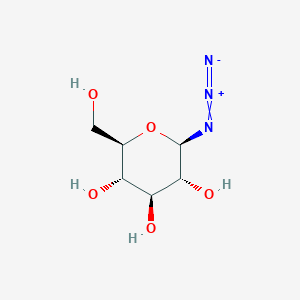
beta-D-Glucopyranosyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Glucopyranosyl azide, also known as this compound, is a useful research compound. Its molecular formula is C6H11N3O5 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Deoxy Sugars - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Glycosylation Reactions
Overview : Beta-D-Glucopyranosyl azide is primarily used as a glycosyl donor in synthetic chemistry. It facilitates the formation of glycosidic bonds, which are essential for synthesizing complex carbohydrates.
Key Findings :
- The compound enables the construction of various glycosides through selective glycosylation reactions, contributing to the development of oligosaccharides and polysaccharides .
- Researchers have synthesized azido-functionalized carbohydrates that can be utilized in constructing glycoconjugates for further applications in chemical biology .
Drug Development
Overview : The unique properties of this compound enhance its utility in pharmaceutical formulations.
Key Findings :
- It aids in designing glycosylated drug candidates that exhibit improved bioavailability and stability, crucial for effective therapeutic agents .
- The incorporation of azide groups into drug molecules allows for modifications that can lead to better pharmacokinetic profiles and therapeutic outcomes .
Bioconjugation
Overview : The azide functional group present in this compound is pivotal for bioconjugation techniques.
Key Findings :
- It enables click chemistry applications, which are essential for attaching biomolecules to create targeted therapies and diagnostics .
- The ability to conjugate with proteins or other biomolecules enhances the specificity and efficacy of therapeutic agents .
Research in Glycobiology
Overview : this compound plays a vital role in glycobiology, particularly in studying carbohydrate-protein interactions.
Key Findings :
- The compound is instrumental in understanding cellular processes and disease mechanisms by facilitating the study of glycan structures and their biological functions .
- Research utilizing this compound has advanced knowledge regarding immunomodulatory effects of carbohydrates on human health .
Material Science
Overview : The applications of this compound extend into material science, particularly in developing glyco-conjugated materials.
Key Findings :
- These materials have potential applications in biosensors and drug delivery systems, improving the efficacy of therapeutic agents by targeting specific cells or tissues .
- The compound's properties allow for the creation of novel materials that can be utilized in various biomedical applications, including scaffolds for tissue engineering .
Case Studies
Eigenschaften
Molekularformel |
C6H11N3O5 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
(2R,3R,4S,5S,6R)-2-azido-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5-,6-/m1/s1 |
InChI-Schlüssel |
KSRDTSABQYNYMP-VFUOTHLCSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O |
Synonyme |
4-azido-4-deoxy-beta-D-glucose 4-azido-4-deoxy-D-glucose 4-azido-4-deoxyglucose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















